Cas no 1256345-96-6 ((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)

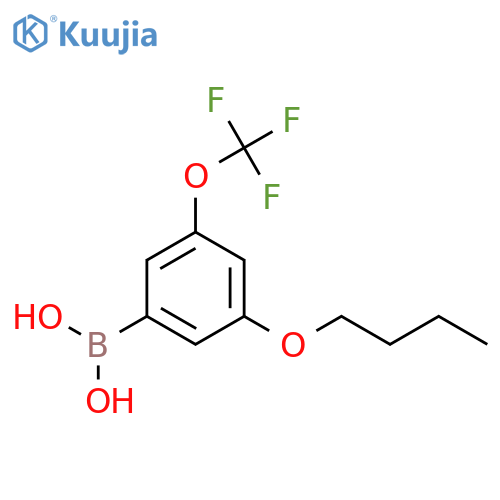

1256345-96-6 structure

商品名:(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid

CAS番号:1256345-96-6

MF:C11H14BF3O4

メガワット:278.032674312592

MDL:MFCD16036112

CID:828204

PubChem ID:53216392

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid

- 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

- [3-butoxy-5-(trifluoromethoxy)phenyl]boronic acid

- (3-Butoxy-5-(trifluoromethoxy)phenyl)boronicacid

- AKOS015839745

- CS-0175931

- DB-366349

- Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]-

- MFCD16036112

- 1256345-96-6

- DTXSID80681634

- BS-19733

- LJAITWONDCKJGB-UHFFFAOYSA-N

-

- MDL: MFCD16036112

- インチ: InChI=1S/C11H14BF3O4/c1-2-3-4-18-9-5-8(12(16)17)6-10(7-9)19-11(13,14)15/h5-7,16-17H,2-4H2,1H3

- InChIKey: LJAITWONDCKJGB-UHFFFAOYSA-N

- ほほえんだ: CCCCOC1=CC(=CC(=C1)B(O)O)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 278.09400

- どういたいしつりょう: 278.0937236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- PSA: 58.92000

- LogP: 1.44390

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid セキュリティ情報

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271470-1 g |

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, 97%; . |

1256345-96-6 | 97% | 1g |

€178.00 | 2023-06-22 | |

| abcr | AB271470-5 g |

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, 97%; . |

1256345-96-6 | 97% | 5g |

€450.00 | 2023-06-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0677-10 G |

(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid |

1256345-96-6 | 95% | 10g |

¥ 2,059.00 | 2022-10-13 | |

| Alichem | A019111025-25g |

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid |

1256345-96-6 | 95% | 25g |

$998.00 | 2023-09-03 | |

| Matrix Scientific | 095642-1g |

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid, 95+% |

1256345-96-6 | 95+% | 1g |

$538.00 | 2023-09-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0677-10 G |

(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid |

1256345-96-6 | 95% | 10g |

¥ 2,059.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0677-5G |

(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid |

1256345-96-6 | 95% | 5g |

¥ 1,234.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0677-5.0g |

(3-butoxy-5-(trifluoromethoxy)phenyl)boronic acid |

1256345-96-6 | 95% | 5.0g |

¥1234.0000 | 2024-07-28 | |

| A2B Chem LLC | AA30923-1g |

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid |

1256345-96-6 | 97% | 1g |

$97.00 | 2024-04-20 | |

| 1PlusChem | 1P000OH7-5g |

Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]- |

1256345-96-6 | 97% | 5g |

$356.00 | 2025-02-18 |

(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1256345-96-6 ((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256345-96-6)(3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):522.0